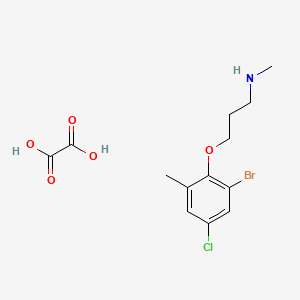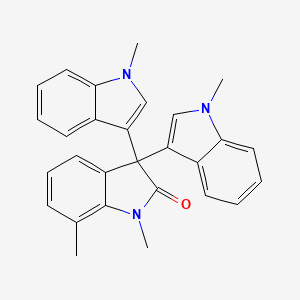![molecular formula C14H10N4O3S2 B4094495 N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4094495.png)
N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
概要
説明
N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and a nitrobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the condensation of 3-methylthiophene-2-carbaldehyde with appropriate reagents to form the thiadiazole ringCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives .
科学的研究の応用
N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is studied for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
作用機序
The mechanism of action of N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, thereby exerting its anticancer or antimicrobial effects .
類似化合物との比較
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to its combination of a thiadiazole ring, a thiophene ring, and a nitrobenzamide group.
特性
IUPAC Name |
N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S2/c1-8-5-6-22-11(8)13-16-17-14(23-13)15-12(19)9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEUUCBOIDBEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4094424.png)

![2-[(4-chlorophenyl)thio]-N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4094434.png)
![3,4,5-trimethoxy-N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094438.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B4094440.png)


![2-{[3-(2-naphthyloxy)propyl]thio}pyrimidine](/img/structure/B4094480.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pentanamide](/img/structure/B4094492.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4094508.png)
![N~1~-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4094511.png)
![N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094515.png)
